molecular formula C16H15BrO4 B2968227 (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate CAS No. 331460-32-3

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate

Cat. No.: B2968227
CAS No.: 331460-32-3
M. Wt: 351.196
InChI Key: RCTNWHRTEHQZGG-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring, which is further esterified with 4-methoxybenzoic acid. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate typically involves the esterification of 5-bromo-2-methoxybenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar in structure but with a chlorine atom instead of a methoxy group.

    4-Bromo-2,5-dimethoxyamphetamine: Contains bromine and methoxy groups but differs in the core structure.

Uniqueness

(5-Bromo-2-methoxyphenyl)methyl 4-methoxybenzoate is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-19-14-6-3-11(4-7-14)16(18)21-10-12-9-13(17)5-8-15(12)20-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTNWHRTEHQZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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